molecular formula C11H11BrN2 B8459369 (8-Bromo-quinolin-2-ylmethyl)-methylamine

(8-Bromo-quinolin-2-ylmethyl)-methylamine

Cat. No. B8459369
M. Wt: 251.12 g/mol
InChI Key: WWKPHNOGRRLNHZ-UHFFFAOYSA-N
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Patent
US07767817B2

Procedure details

To a solution of 3 (1 g, 3.32 mmol) in THF (5 mL) was added methylamine (10.5 mL of 40% water solution). The solution was stirred for 30 min and then extracted with EtOAc (30 mL). The organic phase was washed with DI water (2×20 mL), dried and concentrated to give a red oil. Purification by chromatography (MeOH/DCM 1:99) yielded yellow solid.(0.8 g, 96%) 1H NMR (400 MHz CDCl3) δ8.09 (1H, d, J=8.4 Hz), 8.02 (1H, d, J=7.2 Hz), 7.77 (1H, d, J=8 Hz), 7.49 (1H, d, J=8.4 Hz), 7.36 (1H, t, J=8.0 Hz), 4.12 (2H, s), 2.58 (3H, s).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH2:12]Br)[CH:8]=[CH:7]2.[CH3:14][NH2:15]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH2:12][NH:15][CH3:14])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=NC12)CBr
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 mL)
WASH
Type
WASH
Details
The organic phase was washed with DI water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (MeOH/DCM 1:99)
CUSTOM
Type
CUSTOM
Details
yielded yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=CC=C2C=CC(=NC12)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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